5-chloro-2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions . The methoxy group can also play a role in modulating the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzenesulfonamide: Lacks the pyrrolidine ring, resulting in different biological activity.
N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide: Lacks the methoxy group, which may affect its solubility and reactivity.
2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide: Lacks the chloro group, potentially altering its chemical reactivity.
Uniqueness
The presence of all three functional groups (chloro, methoxy, and pyrrolidine) in 5-chloro-2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H19ClN2O4S |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H19ClN2O4S/c1-10(14(18)17-7-3-4-8-17)16-22(19,20)13-9-11(15)5-6-12(13)21-2/h5-6,9-10,16H,3-4,7-8H2,1-2H3 |
InChI Key |
OPVBBEWMSUQXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.